(2S,4S)-2,4-dimethylpiperidine
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Overview
Description
cis-2,4-Lupetidine: is a substituted piperidine with the molecular formula C7H15N and a molecular weight of 113.2 g/mol . This compound is known for its unique structural configuration, which includes two methyl groups attached to the piperidine ring in the cis configuration. It is used in various chemical and pharmaceutical applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,4-Lupetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of 2,4-lutidine using a suitable catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve the desired cis configuration .
Industrial Production Methods: Industrial production of cis-2,4-Lupetidine often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically enhanced through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: cis-2,4-Lupetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Substituted piperidines.
Scientific Research Applications
cis-2,4-Lupetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is utilized in the development of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of cis-2,4-Lupetidine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction mechanisms, where the compound influences cellular responses by binding to target proteins .
Comparison with Similar Compounds
cis-2,6-Dimethylpiperidine: Another substituted piperidine with similar structural features but different positional isomerism.
2,4-Lutidine: A precursor used in the synthesis of cis-2,4-Lupetidine.
2,6-Lupetidine: A related compound with different methyl group positions.
Uniqueness: cis-2,4-Lupetidine is unique due to its specific cis configuration, which imparts distinct chemical and physical properties. This configuration influences its reactivity and interaction with other molecules, making it valuable in various applications .
Properties
Molecular Formula |
C7H15N |
---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
(2S,4S)-2,4-dimethylpiperidine |
InChI |
InChI=1S/C7H15N/c1-6-3-4-8-7(2)5-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
QOZOFODNIBQPGN-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1CCN[C@H](C1)C |
Canonical SMILES |
CC1CCNC(C1)C |
Origin of Product |
United States |
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